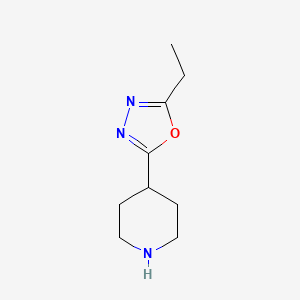
2-Chloro-5-iodobenzaldehyde
概要
説明
2-Chloro-5-iodobenzaldehyde, also known as 2-chloro-5-iodobenzal, is an organoiodine compound with the chemical formula C7H3ClIO. It is a colorless crystalline solid with a sweet smell. This compound is used in organic synthesis, as a reagent and as an intermediate in the preparation of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of other organic compounds.
科学的研究の応用
Catalysis and Organic Synthesis :
- 2-Chloro-5-iodobenzaldehyde has been utilized in the synthesis of fluorous imine and thioether palladacycles, which serve as precursors for highly active Heck and Suzuki catalysts. These catalysts demonstrate significant turnover numbers, indicating their efficiency in catalytic processes (Rocaboy & Gladysz, 2003).
- It's also used in the synthesis of various Schiff bases and 2-Azetidinones, showing potential antibacterial activity against different bacterial strains (Junne et al., 2012).
Molecular and Crystal Structure Studies :
- Studies on this compound derivatives, like 2-iodobenzaldehyde 4-nitrophenylhydrazone, have contributed to understanding the formation of edge-fused rings and intermolecular interactions in molecular structures (Glidewell et al., 2003).
Material Science and Chemistry :
- In material science, this compound is involved in the construction of macrocyclic complexes with interesting structural and spectral properties. These complexes have potential applications in various fields like coordination chemistry and materials science (Chen et al., 2014).
- It has also been used in the synthesis of pentanuclear Mn(III) clusters with potential applications in the study of magnetic properties and molecular magnetism (Bikas et al., 2020).
Safety and Hazards
作用機序
Biochemical Pathways
A study on a bacterium capable of degrading a similar compound, 2-chloro-5-nitrophenol, suggests that enzymes such as mnpa and mnpc play a role in the degradation process .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-iodobenzaldehyde. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action may also be influenced by the pH and temperature of its environment, as these factors can affect the compound’s solubility and the activity of its target proteins.
生化学分析
Biochemical Properties
2-Chloro-5-iodobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. For instance, it can undergo reactions at the benzylic position, which is crucial for the formation of various derivatives . The compound’s interactions with enzymes like cytochrome P450 can lead to the formation of metabolites that are essential for further biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can act as an inhibitor or activator of enzymes involved in metabolic pathways . It can also induce changes in gene expression by interacting with DNA or RNA, leading to the modulation of various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These metabolic pathways can influence the compound’s overall biological activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Once inside the cell, it can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular functions .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
2-chloro-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSJMLJXBCULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256925-54-9 | |
| Record name | 2-chloro-5-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

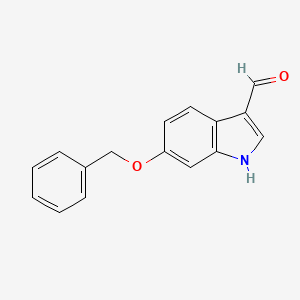

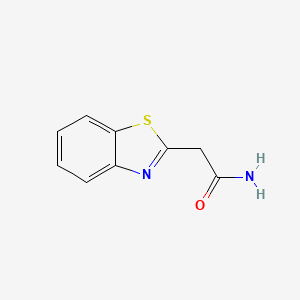
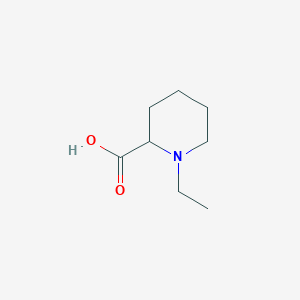

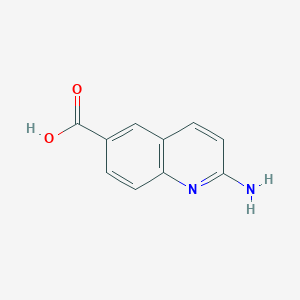
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)
![5-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B1289081.png)
